molecular formula C23H23N3O2S B11460998 7-[4-(cyclopentyloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-[4-(cyclopentyloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11460998
M. Wt: 405.5 g/mol
InChI Key: VWBUWHGIGKCQQG-UHFFFAOYSA-N
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Description

7-[4-(cyclopentyloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex heterocyclic compound. It features a thiazolo[4,5-b]pyridine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of cyclopentyloxy and phenylamino groups further enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(cyclopentyloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step organic reactions One common method starts with the preparation of the thiazolo[4,5-b]pyridine core through the cyclization of appropriate precursors

    Cyclization Reaction: The thiazolo[4,5-b]pyridine core can be synthesized by reacting 2-aminopyridine with α-haloketones in the presence of a base such as potassium carbonate.

    Nucleophilic Substitution: The cyclopentyloxy group is introduced by reacting the intermediate with cyclopentanol in the presence of a strong base like sodium hydride.

    Amination: The phenylamino group is introduced through a nucleophilic aromatic substitution reaction using aniline and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazolo[4,5-b]pyridine core, potentially converting it to a dihydro derivative.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiazolo[4,5-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thiazolo[4,5-b]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-[4-(cyclopentyloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

The compound has shown potential in medicinal chemistry due to its biological activity. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. The presence of the thiazolo[4,5-b]pyridine core is particularly significant as it is a known pharmacophore in various therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic properties. Its heterocyclic structure makes it a candidate for use in organic electronics and as a precursor for the synthesis of polymers with unique characteristics.

Mechanism of Action

The mechanism of action of 7-[4-(cyclopentyloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cancer cell proliferation or interact with bacterial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and chemical reactivity.

    Cyclopentyloxy-substituted compounds: These compounds have similar substituents but different core structures, affecting their overall properties.

    Phenylamino-substituted compounds: These compounds have the phenylamino group but differ in other parts of their structure.

Uniqueness

What sets 7-[4-(cyclopentyloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one apart is the combination of the thiazolo[4,5-b]pyridine core with the cyclopentyloxy and phenylamino groups. This unique combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2-anilino-7-(4-cyclopentyloxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C23H23N3O2S/c27-20-14-19(15-10-12-18(13-11-15)28-17-8-4-5-9-17)21-22(25-20)26-23(29-21)24-16-6-2-1-3-7-16/h1-3,6-7,10-13,17,19H,4-5,8-9,14H2,(H,24,26)(H,25,27)

InChI Key

VWBUWHGIGKCQQG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C3CC(=O)NC4=C3SC(=N4)NC5=CC=CC=C5

Origin of Product

United States

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